2-(4-methanesulfonylphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide
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Overview
Description
2-(4-methanesulfonylphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a phenyl group and a methyl group, as well as an acetamide moiety attached to a phenyl ring with a methylsulfonyl group. The compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methanesulfonylphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with an appropriate diketone to form the pyrazole ring.
Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the phenyl and methyl groups at the desired positions.
Acetamide Formation: The acetamide moiety is introduced through an acylation reaction, where the pyrazole derivative reacts with an acyl chloride or anhydride.
Sulfonylation: Finally, the phenyl ring is sulfonylated using a sulfonyl chloride to introduce the methylsulfonyl group.
Industrial Production Methods
In an industrial setting, the production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate solvents and catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(4-methanesulfonylphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-methanesulfonylphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methanesulfonylphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in inflammatory pathways.
Modulating Receptors: Interacting with receptors to modulate cellular responses.
Altering Gene Expression: Influencing the expression of genes related to inflammation and pain.
Comparison with Similar Compounds
2-(4-methanesulfonylphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide can be compared with other pyrazole derivatives, such as:
Celecoxib: A well-known anti-inflammatory drug with a similar sulfonyl group.
Rofecoxib: Another anti-inflammatory agent with a comparable structure.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
N-(5-methyl-2-phenylpyrazol-3-yl)-2-(4-methylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-14-12-18(22(21-14)16-6-4-3-5-7-16)20-19(23)13-15-8-10-17(11-9-15)26(2,24)25/h3-12H,13H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRVEIKSBWNHNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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